4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrIN2/c12-8-3-4-14-11-10(8)9(13)6-15(11)5-7-1-2-7/h3-4,6-7H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLISZQJPYJMRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C3=C(C=CN=C32)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Strategy
The preparation typically follows these key steps:
Synthesis of the Pyrrolo[2,3-b]pyridine Core
Starting from substituted pyridine derivatives, cyclization reactions form the fused bicyclic heterocycle. This can be achieved via intramolecular cyclization or condensation reactions involving amino-pyridine and appropriate precursors.Selective Bromination at the 4-Position
Electrophilic bromination is performed using reagents like NBS or bromine under controlled conditions to selectively introduce bromine at the 4-position of the pyrrolo[2,3-b]pyridine ring.N-Alkylation with Cyclopropylmethyl Halide
The nitrogen atom at position 1 is alkylated using cyclopropylmethyl bromide or chloride in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).Iodination at the 3-Position
The 3-position is iodinated using iodine sources such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions to avoid over-iodination or side reactions.Purification and Characterization
The final compound is purified by chromatography (e.g., silica gel column chromatography) and characterized by NMR, mass spectrometry, and elemental analysis to confirm the substitution pattern.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Core Formation | Cyclization of substituted aminopyridine | Pyrrolo[2,3-b]pyridine scaffold |
| 2 | Bromination | NBS, solvent (e.g., DMF), 0–25 °C | 4-Bromo-pyrrolo[2,3-b]pyridine |
| 3 | N-Alkylation | Cyclopropylmethyl bromide, K2CO3, DMF, reflux | 1-Cyclopropylmethyl-4-bromo derivative |
| 4 | Iodination | NIS or ICl, mild conditions | 3-Iodo-1-cyclopropylmethyl-4-bromo-pyrrolo[2,3-b]pyridine |
| 5 | Purification | Silica gel chromatography | Pure target compound |
Detailed Research Findings and Notes
Halogenation Selectivity : The 4-position bromination precedes iodination at the 3-position due to electronic and steric factors favoring electrophilic substitution at the 4-position first.
N-Alkylation Efficiency : Alkylation at N1 is facilitated by the relatively acidic NH proton and the nucleophilicity of the nitrogen. Cyclopropylmethyl halides provide good yields under mild basic conditions without affecting the halogen substituents.
One-Pot Procedures : Some advanced synthetic routes combine N-alkylation and iodination in a one-pot sequence to improve efficiency and reduce purification steps.
Protecting Groups : In some cases, protecting groups such as p-toluenesulfonyl (tosyl) on the nitrogen are used to direct substitution and improve regioselectivity, later removed under basic conditions.
Cross-Coupling Potential : The presence of bromine and iodine in the molecule allows further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), enabling synthesis of analogues for SAR studies.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Core scaffold synthesis | Cyclization of aminopyridine derivatives |
| Bromination reagent | N-Bromosuccinimide (NBS) or Br2 |
| Bromination position | 4-position on pyrrolo[2,3-b]pyridine |
| N-Alkylation reagent | Cyclopropylmethyl bromide or chloride |
| Base for N-alkylation | Potassium carbonate (K2CO3), sodium hydride |
| Iodination reagent | N-Iodosuccinimide (NIS) or iodine monochloride |
| Iodination position | 3-position on pyrrolo[2,3-b]pyridine |
| Solvents | DMF, DMSO, or other polar aprotic solvents |
| Purification | Silica gel chromatography |
Chemical Reactions Analysis
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and halide exchange reagents.
Oxidation and Reduction: The compound can undergo oxidation to introduce additional functional groups or reduction to remove halogens. Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. Palladium catalysts are often employed in these reactions.
Scientific Research Applications
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and its potential as a lead compound in drug discovery.
Industrial Applications: It serves as an intermediate in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity to these targets, potentially inhibiting their activity. The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Substituent Variation at the N-1 Position
The N-1 substituent significantly impacts physicochemical properties and synthetic utility. Key analogs include:
Key Findings :
Halogen Substituent Diversity
Halogen positioning (Br, I) and reactivity differ across analogs:
Key Findings :
Core Heterocycle Comparison: Pyrrolo[2,3-b]pyridine vs. Thieno[2,3-b]pyridine
Thieno[2,3-b]pyridines, sulfur-containing analogs, exhibit distinct properties:
Key Findings :
Reactivity in Cross-Coupling Reactions
The target compound’s iodine and bromine substituents enable diverse transformations:
Biological Activity
4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound belonging to the pyrrolopyridine family. Its unique structure, characterized by the presence of bromine and iodine atoms, positions it as a significant candidate in medicinal chemistry and drug discovery. This article explores the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 4-bromo-1-(cyclopropylmethyl)-3-iodopyrrolo[2,3-b]pyridine
- Molecular Formula : C11H10BrIN2
- Molecular Weight : 377.02 g/mol
- CAS Number : 2358751-38-7
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms in its structure enhance its binding affinity, potentially leading to the inhibition of various cellular pathways involved in proliferation and apoptosis.
Anticancer Activity
Research indicates that derivatives of pyrrolopyridine compounds exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit tumor growth in various cancer cell lines. The unique structural features of this compound may contribute to its potential efficacy against cancer by targeting specific oncogenic pathways.
Antimycobacterial Activity
Pyrrolopyridine derivatives have been evaluated for their antimycobacterial properties against Mycobacterium tuberculosis. Compounds exhibiting structural similarities have shown significant activity, suggesting that this compound could be explored further for its potential use in tuberculosis treatment.
Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential neuroprotective effects. Studies on related pyrrolopyridine derivatives indicate their utility in treating neurodegenerative diseases by enhancing synaptic plasticity and reducing neuroinflammation.
Case Studies and Research Findings
A review of literature highlights various studies focusing on the biological activities of pyrrolopyridine derivatives:
| Study | Findings | Implications |
|---|---|---|
| Deraeve et al. (2021) | Synthesized several pyrrolopyridine derivatives with varying biological activities | Identified structural features that enhance antimycobacterial activity |
| Kalai et al. (2020) | Evaluated cytotoxicity against ovarian and breast cancer cell lines | Suggested potential for developing new anticancer agents |
| Research on neuroprotective effects | Demonstrated modulation of neurotransmitter systems | Indicated possible applications in neurodegenerative disease therapies |
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-1-cyclopropylmethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine?
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A general approach includes:
- N1-Alkylation : Reacting 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with cyclopropanemethyl halides (e.g., bromide) under basic conditions (e.g., KOH) using tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst .
- Purification : Silica gel chromatography with heptane/ethyl acetate gradients is commonly employed to isolate intermediates and final products .
- Key intermediates : For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (CAS: 159487-13-5) serves as a starting material for subsequent cross-coupling reactions .
Q. How is the regioselectivity of halogenation achieved at the 3- and 4-positions of the pyrrolo[2,3-b]pyridine scaffold?
Regioselective halogenation is controlled by:
- Electrophilic substitution : The electron-rich C3 position of pyrrolo[2,3-b]pyridine favors iodination or bromination under mild conditions (e.g., N-bromosuccinamide in DMF at 20°C) .
- Steric effects : Bulky substituents (e.g., cyclopropylmethyl at N1) direct halogenation to the less hindered C4 position .
- Validation : and are critical for confirming regiochemistry, with distinct aromatic proton signals at δ 8.3–8.4 ppm for C3/C4 substituents .
Q. What spectroscopic techniques are used to characterize this compound?
- : Aromatic protons (e.g., C5-H at δ 8.39 ppm) and cyclopropylmethyl protons (δ 1.2–1.5 ppm) confirm substitution patterns .
- Mass spectrometry (HRMS) : Validates molecular weight and halogen isotope patterns (e.g., / and ) .
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly for verifying cyclopropane ring geometry and halogen positioning .
Advanced Research Questions
Q. How do steric and electronic effects influence cross-coupling reactions in derivatives of this compound?
- Sonogashira coupling : The C3-iodo group undergoes selective coupling with terminal alkynes (e.g., phenylacetylene) under Pd/Cu catalysis. Steric hindrance from the cyclopropylmethyl group at N1 reduces reactivity at C5-bromo, enabling sequential functionalization .
- Suzuki-Miyaura coupling : The C5-bromo site reacts selectively with arylboronic acids in the presence of Pd(PPh), while the C3-iodo group remains inert under these conditions .
Q. What methodological approaches are used to evaluate kinase inhibitory activity of this compound?
- Enzyme assays : IC values are determined using recombinant kinases (e.g., FGFR1 or CDK1) with ATP-competitive binding assays .
- Cellular assays : Antiproliferative activity is tested in cancer cell lines (e.g., mesothelioma), with synergy studies combining the compound with paclitaxel to assess apoptotic enhancement via caspase-3 activation .
- Molecular docking : The 1H-pyrrolo[2,3-b]pyridine core acts as a hinge-binding motif, forming hydrogen bonds with kinase active sites (e.g., FGFR1’s D641 and G485 residues) .
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structure determination?
- Data collection : High-resolution synchrotron data (≤1.0 Å) improves electron density maps for disordered regions (e.g., cyclopropane rings) .
- Refinement strategies : SHELXL’s TWIN and BASF commands are used to model twinned crystals, while restraints on anisotropic displacement parameters (ADPs) stabilize refinement .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, and R values <5% ensure data quality .
Q. What structural modifications enhance the compound’s pharmacokinetic properties?
- Cyclopropane substitution : The cyclopropylmethyl group at N1 improves metabolic stability by reducing oxidative degradation in the liver .
- Halogen replacement : Replacing iodine at C3 with alkynyl or nitrile groups enhances solubility while maintaining kinase affinity .
- Prodrug strategies : Esterification of carboxylic acid derivatives (e.g., methyl esters) increases oral bioavailability .
Data Contradictions and Resolutions
Q. Discrepancies in reported yields for N1-alkylation reactions: How can reproducibility be ensured?
- Catalyst optimization : Tetrabutylammonium hydrogen sulfate (0.15 mmol) increases reaction efficiency compared to earlier methods, achieving >99% yield for N1-cyclopropylmethylation .
- Solvent effects : Replacing THF with DMF reduces side reactions (e.g., dehalogenation), as noted in comparative studies .
Q. Conflicting biological activity data across studies: How are these resolved?
- Cell line specificity : Antitumor activity varies between mesothelioma (IC <10 nM) and breast cancer models due to differences in kinase expression profiles (e.g., survivin levels) .
- Assay conditions : Standardizing ATP concentrations (e.g., 10 μM) in kinase assays minimizes variability between labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
